2,2,3,3-tetrafluoropropyl 4-chlorobenzenesulfonate
Overview
Description
2,2,3,3-tetrafluoropropyl 4-chlorobenzenesulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a tetrafluoropropyl group and a chlorobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoropropyl 4-chlorobenzenesulfonate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The product is typically purified by distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,2,3,3-tetrafluoropropyl 4-chlorobenzenesulfonate can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.
Hydrolysis: The major products are 4-chlorobenzenesulfonic acid and 2,2,3,3-tetrafluoropropanol.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Polymer Chemistry: It can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific properties, such as hydrophobic coatings or high-performance plastics.
Electronics: It can be used in the fabrication of electronic components due to its stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluoropropyl 4-chlorobenzenesulfonate exerts its effects depends on the specific application. In catalysis, it may act by coordinating to a metal center and facilitating the transfer of electrons or protons. In biological systems, it may interact with specific enzymes or receptors, altering their activity or function. The exact molecular targets and pathways involved can vary widely and are often the subject of ongoing research.
Comparison with Similar Compounds
- 2,2,3,3-tetrafluoropropyl methacrylate
- 2,2,3,3-tetrafluoropropyl difluoromethyl ether
- 2,2,3,3-tetrafluoro-1,4-butanediol
Uniqueness:
- Chemical Structure: The presence of both a tetrafluoropropyl group and a chlorobenzenesulfonate moiety makes 2,2,3,3-tetrafluoropropyl 4-chlorobenzenesulfonate unique compared to other similar compounds.
- Reactivity: Its ability to undergo a variety of chemical reactions, including nucleophilic substitution and hydrolysis, sets it apart from other fluorinated compounds.
- Applications: Its diverse applications in catalysis, material science, and drug development highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-chlorobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4O3S/c10-6-1-3-7(4-2-6)18(15,16)17-5-9(13,14)8(11)12/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFMSQWYDLRAIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC(C(F)F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171552 | |
Record name | Benzenesulfonic acid, 4-chloro-, 2,2,3,3-tetrafluoropropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701171552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85459-24-1 | |
Record name | Benzenesulfonic acid, 4-chloro-, 2,2,3,3-tetrafluoropropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85459-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 4-chloro-, 2,2,3,3-tetrafluoropropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701171552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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